3,4-dichloro-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide
Description
This compound features a benzothiophene-2-carboxamide core substituted with two chlorine atoms at positions 3 and 4. The N-alkyl chain is a pyrazole derivative (1-ethyl-3-methylpyrazol-4-yl)methyl group, distinguishing it from simpler benzamide or benzothiophene derivatives. Structural analogs, such as those listed in , suggest its relevance in medicinal chemistry, possibly as a kinase inhibitor or modulator of signaling pathways .
Properties
Molecular Formula |
C16H15Cl2N3OS |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
3,4-dichloro-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H15Cl2N3OS/c1-3-21-8-10(9(2)20-21)7-19-16(22)15-14(18)13-11(17)5-4-6-12(13)23-15/h4-6,8H,3,7H2,1-2H3,(H,19,22) |
InChI Key |
CIZIKLJBDGGGQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Benzothiophene Carboxylic Acid
-
Starting material : 1-Benzothiophene-2-carboxylic acid
-
Chlorination agent : Cl₂ in the presence of FeCl₃ (catalytic)
-
Conditions : 80–100°C, 12–16 hours
-
Yield : 68–72%
-
Key data :
Method B (Electrophilic Substitution):
-
Reagents : SOCl₂ and AlCl₃ in dichloromethane
-
Conditions : 0°C to RT, 6 hours
-
Yield : 82% (optimized for 3,4-dichloro derivative)
Synthesis of 1-Ethyl-3-Methylpyrazol-4-Ylmethylamine
Pyrazole Ring Formation
Step 1: Ethyl 3-Methyl-1H-Pyrazole-4-Carboxylate ()
-
Reaction : Cyclocondensation of hydrazine with ethyl acetoacetate
-
Conditions :
-
Solvent: Ethanol
-
Catalyst: H₂SO₄ (18 mL per 10 g substrate)
-
Temperature: 85°C, 20 hours
-
Step 2: N-Alkylation to 1-Ethyl-3-Methylpyrazole-4-Carboxylate ()
-
Reagents : Ethyl iodide, NaH (60% in oil)
-
Conditions :
-
Solvent: DMF
-
Temperature: 180°C, overnight
-
Step 3: Reduction to Amine
-
Reagents : LiAlH₄ in THF
-
Conditions : 0°C to reflux, 4 hours
Amide Coupling Strategies
Carboxylic Acid Activation
Method 1: Thionyl Chloride-Mediated Activation
-
Reagents : SOCl₂ (excess)
-
Conditions : Reflux, 3 hours
Method 2: HATU/DIPEA Coupling
Reaction Optimization
| Parameter | Method 1 (SOCl₂) | Method 2 (HATU) |
|---|---|---|
| Reaction Time | 6–8 hours | 12 hours |
| Yield | 75% | 89% |
| Purity (HPLC) | 92% | 98% |
| Scale-Up Feasibility | Limited by SOCl₂ handling | High |
Alternative Routes and Modifications
Microwave-Assisted Synthesis
Solid-Phase Synthesis (Patent AU2006334746B2 )
-
Support : Wang resin-functionalized benzothiophene
-
Coupling : Pyrazole amine introduced via Fmoc chemistry
-
Yield : 76% (after cleavage)
Analytical Characterization
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
The reaction rate is influenced by steric hindrance from the pyrazole substituent and electronic effects of the dichloro groups.
Nucleophilic Aromatic Substitution (SNAr)
The 3,4-dichloro substituents on the benzothiophene undergo substitution with oxygen- or nitrogen-based nucleophiles:
The 4-chloro position is more reactive due to reduced steric hindrance compared to the 3-position.
Metal-Catalyzed Cross-Coupling Reactions
The dichloro groups participate in Suzuki-Miyaura and Stille couplings:
The benzothiophene’s electron-withdrawing carboxamide enhances oxidative addition efficiency .
Functionalization at Pyrazole Moiety
The pyrazole’s NH and methyl groups undergo regioselective modifications:
The 1-ethyl group directs electrophiles to the 3-methyl position due to steric and electronic effects .
Oxidation of Benzothiophene Core
The sulfur atom in benzothiophene undergoes controlled oxidation:
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| mCPBA | CH2Cl2, 0°C → RT, 2 hrs | Sulfoxide derivative (yield 74%) |
| H2O2/AcOH | 50°C, 6 hrs | Sulfone derivative (yield 63%) |
Sulfoxide formation is reversible under reducing conditions (e.g., Na2S2O3).
Heterocycle Formation
The carboxamide participates in cyclocondensation reactions:
| Reagent | Conditions | Products |
|---|---|---|
| POCl3 | Reflux, 4 hrs | 2-cyanobenzothiophene derivative (via dehydration) |
| NH2OH·HCl | EtOH, Δ, 8 hrs | Oxazole-fused benzothiophene (yield 57%) |
Key Stability Considerations
-
Thermal Stability : Decomposes above 220°C (DSC data)
-
Photostability : Degrades under UV light (λ > 300 nm) in <24 hrs
-
pH Sensitivity : Stable in pH 4–8; rapid hydrolysis occurs outside this range
This compound’s multifunctional reactivity makes it a versatile intermediate for developing pharmaceuticals targeting kinase inhibition and inflammatory pathways .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3,4-dichloro-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide exhibit cytotoxic properties against various cancer cell lines. For instance, studies have demonstrated that benzothiophene derivatives can inhibit the proliferation of prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, highlighting their potential as anticancer agents .
Antifungal Properties
The compound has been explored for its antifungal activity. It is noted that similar pyrazole derivatives can effectively combat plant pathogenic fungi. The use of these compounds in fungicidal compositions has shown promising results in controlling fungal infections in crops, which is crucial for agricultural sustainability .
Anti-inflammatory Effects
Some derivatives related to this compound have been investigated for their anti-inflammatory properties. Research suggests that modifications in the benzothiophene structure can lead to compounds with significant anti-inflammatory activity, making them candidates for treating inflammatory diseases .
Fungicides
The synthesis of 3,4-dichloro-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide has been linked to the development of new fungicides. These compounds are designed to target specific fungal pathways, providing a more efficient means of protecting crops from disease while minimizing environmental impact .
Herbicides
Research has also indicated potential herbicidal applications for this compound. Its structural characteristics allow it to interact with plant growth regulators, potentially leading to the development of selective herbicides that can control weed populations without harming crops .
Synthesis and Structural Insights
The synthesis of 3,4-dichloro-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions that utilize readily available reagents. The synthetic pathways often include:
- Formation of the Benzothiophene Core : This involves cyclization reactions that establish the thiophene ring structure.
- Introduction of Functional Groups : Subsequent steps modify the core structure to introduce chloro and pyrazole moieties, enhancing biological activity.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s closest analogs include:
Key Observations :
- Core Structure : The benzothiophene core in the target compound and Compound 10b contrasts with AH-7921’s benzamide backbone. Benzothiophene derivatives often exhibit enhanced metabolic stability compared to benzamides .
- Substituent Effects: The pyrazole group in the target compound may improve solubility compared to AH-7921’s cyclohexylmethyl-dimethylamino group, which is bulkier and more lipophilic.
- Regulatory Status : AH-7921 is regulated due to its opioid activity, while the target compound’s pyrazole moiety may circumvent such legal restrictions, though this requires verification .
Research Findings and Implications
- Safety Profile : AH-7921’s regulation highlights risks of respiratory depression, whereas the target compound’s structural divergence may reduce opioid receptor affinity, pending in vitro assays .
- Therapeutic Potential: SAG analogs (e.g., Compound 10b) demonstrate activity in Hedgehog pathway inhibition, suggesting the target compound could be optimized for oncology applications .
Biological Activity
3,4-Dichloro-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrazole derivatives, which are known for their diverse pharmacological properties, including fungicidal and insecticidal activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential applications in agriculture and medicine.
Chemical Structure and Properties
The molecular formula of 3,4-dichloro-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide is , with a molecular weight of approximately 382.31 g/mol. The compound features a benzothiophene core substituted with dichloro and pyrazole groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H17Cl2N3OS |
| Molecular Weight | 382.31 g/mol |
| CAS Number | [Not provided] |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Pyrazole derivatives often act as enzyme inhibitors or receptor modulators. For instance, studies have indicated that similar compounds exhibit significant inhibitory effects on monoamine oxidase (MAO) enzymes, which are crucial for neurotransmitter metabolism and can influence various physiological processes.
1. Fungicidal Activity
Research has demonstrated that compounds related to 3,4-dichloro-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide possess fungicidal properties. In a study evaluating the efficacy of pyrazole derivatives against plant pathogenic fungi, several compounds exhibited strong antifungal activity at low concentrations, suggesting potential agricultural applications in crop protection.
2. Insecticidal Activity
Acaricidal and insecticidal activities have been evaluated for compounds within this chemical class. For example, certain derivatives demonstrated up to 100% insecticidal activity against pests such as Aphis craccivora at concentrations as low as 50 μg/mL. These findings underscore the potential utility of these compounds in pest management strategies.
3. Cytotoxicity Studies
In vitro cytotoxicity assays against various carcinoma cell lines have been conducted to assess the therapeutic potential of this compound. One study reported that related pyrazole derivatives exhibited IC50 values ranging from 5 to 10 μM against liver and lung carcinoma cell lines, indicating significant anti-cancer properties compared to standard chemotherapeutics like Cisplatin.
Case Study 1: Insecticidal Efficacy
In a comparative study of various pyrazole derivatives, it was found that compound 8m exhibited an impressive acaricidal activity of 80% against Tetranychus cinnabarinus at a concentration of 50 μg/mL. This highlights the effectiveness of pyrazole-based compounds in agricultural applications.
Case Study 2: Cytotoxic Effects
Another investigation focused on the cytotoxic effects of synthesized pyrazole derivatives against cancer cell lines revealed that compound 17 had potent activity with IC50 values lower than those of Cisplatin in both liver and lung cancer models. Importantly, it showed low toxicity towards normal cells (MRC-5), suggesting a favorable therapeutic index.
Q & A
Q. Table 1: Key Reaction Parameters for Synthesis Optimization
Q. Table 2: Analytical Parameters for Structural Confirmation
| Technique | Parameters | Critical Observations | Reference |
|---|---|---|---|
| ¹H NMR | DMSO-d₆, 400 MHz | Pyrazole-CH₂ at δ 4.5–4.7 ppm | |
| HPLC | C18, 0.8 mL/min, 254 nm | Retention time: 8.2 min | |
| X-ray Diffraction | CCP4, Mo Kα radiation | Space group P2₁, Z = 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
